3-[[(4-Methoxyphenyl)methyl]thio]-L-valine

Catalog No.
S15382326
CAS No.
M.F
C13H19NO3S
M. Wt
269.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[(4-Methoxyphenyl)methyl]thio]-L-valine

Product Name

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine

IUPAC Name

2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

InChI

InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)

InChI Key

UPOPBNWZZMNQAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine is a sulfur-containing amino acid derivative that combines the structural features of L-valine, an essential branched-chain amino acid, with a 4-methoxyphenylmethylthio group. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly due to its unique structural modifications that can influence biological activity.

The molecular formula of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine is C12H17NO2SC_{12}H_{17}NO_2S, and its structure includes a thioether linkage that contributes to its chemical properties and reactivity. The presence of the methoxy group enhances lipophilicity, which may affect the compound's interaction with biological membranes and receptors.

Typical of amino acids and thioethers. These reactions include:

  • Substitution Reactions: The thioether group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions.
  • Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction: The compound may also undergo reduction reactions, particularly involving the carbonyl functional groups if present in derivatives.

These reactions can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.

Research indicates that derivatives of L-valine, including 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine, exhibit significant biological activities. They have been studied for their potential:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives may inhibit cancer cell proliferation by modulating pathways involved in cell growth and apoptosis.
  • PPARγ Modulation: Certain analogues have been identified as weak agonists for peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential roles in metabolic regulation and adipocyte differentiation .

The synthesis of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine typically involves multi-step organic synthesis techniques. Common methods include:

  • Thioether Formation: The initial step often involves the reaction of L-valine with 4-methoxybenzyl chloride in the presence of a base to form the thioether linkage.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain pure 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine.

Alternative synthetic routes may involve different starting materials or reaction conditions to optimize yield and purity.

3-[[(4-Methoxyphenyl)methyl]thio]-L-valine has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting metabolic disorders or cancer.
  • Biochemical Research: In studies investigating amino acid metabolism and protein synthesis.
  • Nutraceuticals: As a dietary supplement aimed at enhancing muscle growth and recovery due to its branched-chain amino acid structure.

Studies on interaction profiles suggest that 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions can be studied using techniques such as:

  • Molecular Docking Studies: To predict binding affinities with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines and enzyme activity.

Such studies help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine, including:

  • S-Alkylated L-Valines: These compounds feature different alkyl groups attached to the sulfur atom, influencing their lipophilicity and biological activity.
  • Thioether Derivatives of Other Amino Acids: These compounds often exhibit varying degrees of biological activity based on their specific amino acid backbone.

Comparison Table

Compound NameStructure FeaturesBiological Activity
3-[[(4-Methoxyphenyl)methyl]thio]-L-valineThioether linked to L-valinePPARγ modulation
S-Alkylated L-ValinesVarying alkyl groups on sulfurAntimicrobial properties
Thioether Derivatives of GlycineThioether linked to glycinePotential neuroprotective

This comparison highlights the uniqueness of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine due to its specific methoxy substitution pattern and thioether linkage, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

269.10856464 g/mol

Monoisotopic Mass

269.10856464 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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